molecular formula C10H19NO B6206162 1-{8-azabicyclo[3.2.1]octan-3-yl}propan-2-ol CAS No. 1785244-68-9

1-{8-azabicyclo[3.2.1]octan-3-yl}propan-2-ol

Cat. No. B6206162
CAS RN: 1785244-68-9
M. Wt: 169.3
InChI Key:
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Description

The compound “1-{8-azabicyclo[3.2.1]octan-3-yl}propan-2-ol” is a type of organic compound that contains an 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular formula of “1-{8-azabicyclo[3.2.1]octan-3-yl}propan-2-ol” is C7H13NO . The average mass is 127.184 Da and the monoisotopic mass is 127.099716 Da .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{8-azabicyclo[3.2.1]octan-3-yl}propan-2-ol' involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-bromopropane", "8-azabicyclo[3.2.1]octane", "sodium hydride", "propan-2-ol", "tetrahydrofuran", "water" ], "Reaction": [ "Step 1: Preparation of 8-azabicyclo[3.2.1]octane-N-oxide by reacting 8-azabicyclo[3.2.1]octane with hydrogen peroxide in acetic acid.", "Step 2: Reduction of 8-azabicyclo[3.2.1]octane-N-oxide to 8-azabicyclo[3.2.1]octane using sodium hydride in tetrahydrofuran.", "Step 3: Alkylation of 8-azabicyclo[3.2.1]octane with 2-bromopropane in the presence of potassium carbonate in acetonitrile.", "Step 4: Reduction of the resulting N-alkylated product with sodium borohydride in methanol.", "Step 5: Conversion of the resulting amine to the desired alcohol by reacting with propan-2-ol in the presence of hydrochloric acid in water.", "Step 6: Purification of the product by column chromatography." ] }

CAS RN

1785244-68-9

Molecular Formula

C10H19NO

Molecular Weight

169.3

Purity

95

Origin of Product

United States

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